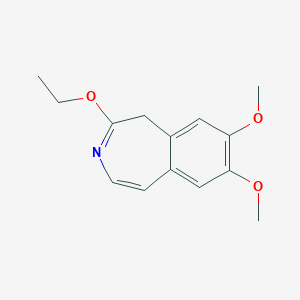
2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine is a chemical compound belonging to the benzazepine family Benzazepines are heterocyclic compounds characterized by a seven-membered ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenylacetic acid.
Amide Formation: The acid is transformed into an amide compound through a reaction with an appropriate amine.
Cyclization: The amide undergoes cyclization under acidic conditions to form the benzazepine ring structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The ethoxy and dimethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials and as an intermediate in pharmaceutical synthesis.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine involves its interaction with specific molecular targets. While detailed studies on this compound are limited, benzazepines are known to interact with dopamine receptors, influencing signal transduction pathways and producing various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: This compound shares the benzazepine core structure but lacks the ethoxy group.
Tert-butyl 7,8-dimethoxy-2-oxo-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate: Another benzazepine derivative with different substituents.
Uniqueness
2-Ethoxy-7,8-dimethoxy-1H-3-benzazepine is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethoxy and dimethoxy groups allows for diverse chemical modifications and interactions with biological targets.
Propriétés
Numéro CAS |
93516-75-7 |
|---|---|
Formule moléculaire |
C14H17NO3 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
2-ethoxy-7,8-dimethoxy-1H-3-benzazepine |
InChI |
InChI=1S/C14H17NO3/c1-4-18-14-9-11-8-13(17-3)12(16-2)7-10(11)5-6-15-14/h5-8H,4,9H2,1-3H3 |
Clé InChI |
HVCVGRIXRQIEJB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC=CC2=CC(=C(C=C2C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




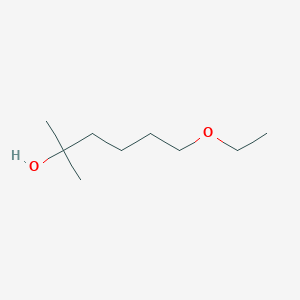
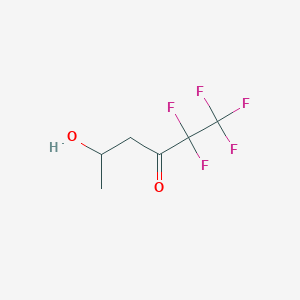
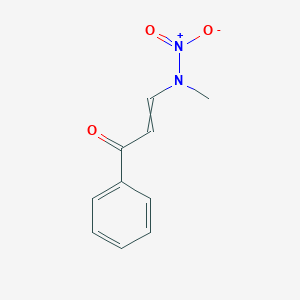
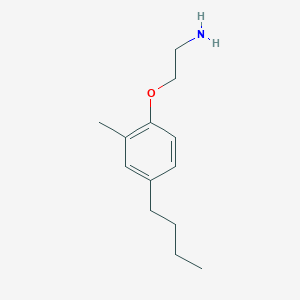
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy-](/img/structure/B14366832.png)
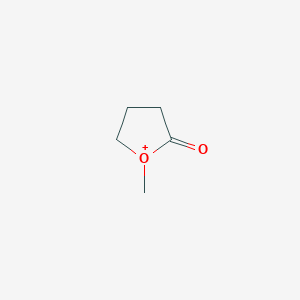
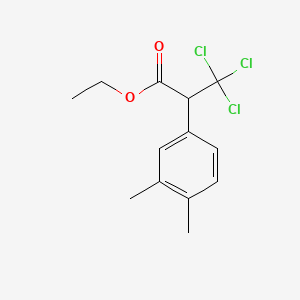
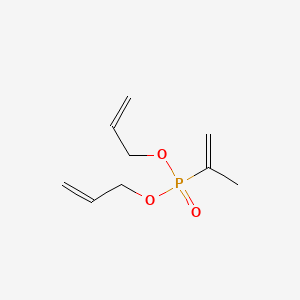
![N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea](/img/structure/B14366864.png)
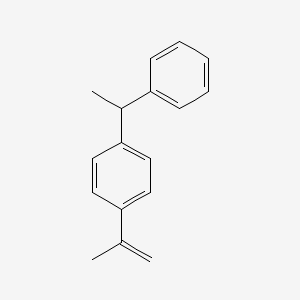

![N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14366876.png)
